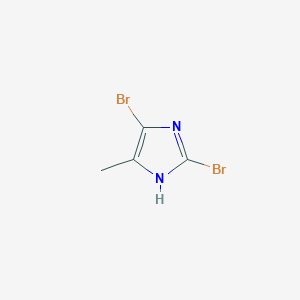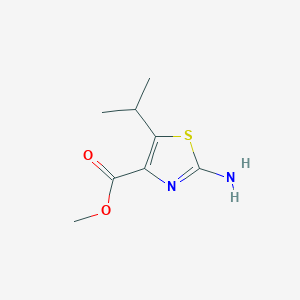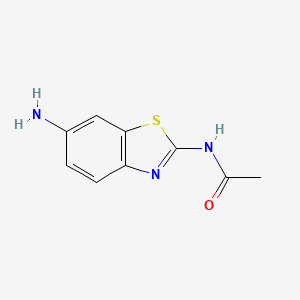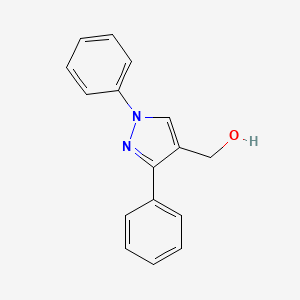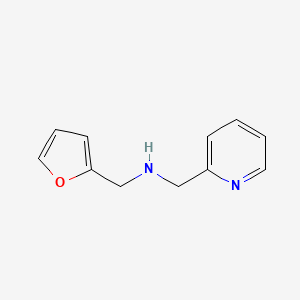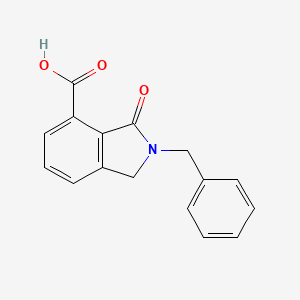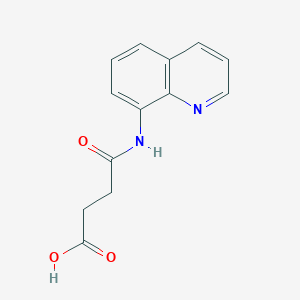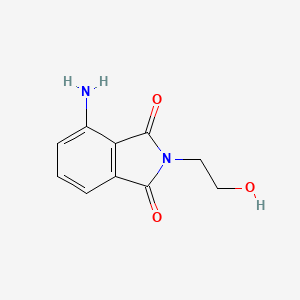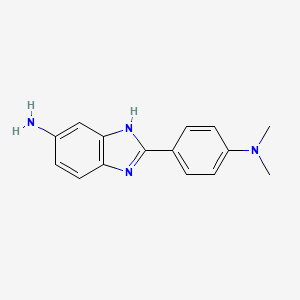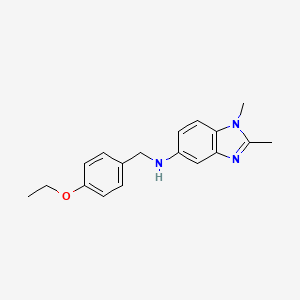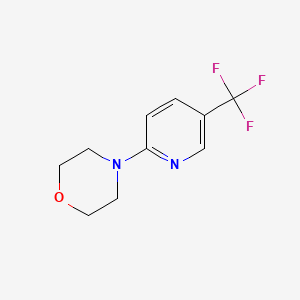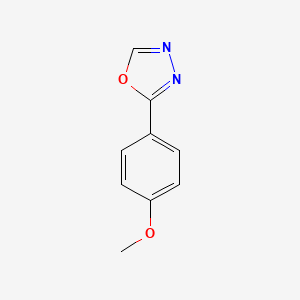![molecular formula C11H11NOS B1298018 4-[(Thiophen-2-ylmethyl)-amino]-phenol CAS No. 3139-28-4](/img/structure/B1298018.png)
4-[(Thiophen-2-ylmethyl)-amino]-phenol
Overview
Description
The compound "4-[(Thiophen-2-ylmethyl)-amino]-phenol" is a derivative of 4-aminophenol, which is a functional molecule that has been extensively studied due to its potential applications in various fields, including medicine and materials science. The thiophene moiety in the compound suggests potential for interesting electronic properties and biological activity. The compound is related to a class of compounds that have been synthesized and characterized for their antimicrobial and antidiabetic activities, as well as their ability to interact with DNA, which could indicate potential as anticancer agents .
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the reaction of an amine with an aldehyde or ketone. For instance, the synthesis of 4-aminophenol derivatives has been achieved by reacting 4-aminophenol with various aldehydes or ketones to form Schiff bases with broad-spectrum antimicrobial and antidiabetic activities . Similarly, the synthesis of a thiophene-containing compound has been reported through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol . These methods could potentially be adapted for the synthesis of "4-[(Thiophen-2-ylmethyl)-amino]-phenol."
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, was determined by X-ray diffraction, revealing that the molecule is not planar and the dihedral angle between the thiophene and 1,2,4-triazole rings is significant . This information is crucial for understanding the electronic properties and potential reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various studies. For instance, the interaction of synthesized Schiff bases with human DNA has been studied, showing that some compounds exhibit hyperchromism while others show hypochromic effects, indicating different modes of interaction with DNA . Additionally, the reactivity of a Schiff base compound was investigated using DFT calculations, which predicted significant anticorrosion properties for iron and copper .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a variety of techniques. The synthesized compounds have been evaluated for their antimicrobial and antidiabetic activities, showing significant inhibition of amylase and glucosidase . The electrical conductivities of synthesized monomers and polymers have been measured, indicating potential applications in electronic devices . Furthermore, the solubility and thermal properties of these compounds have been assessed using techniques like DSC and TG-DTA .
Scientific Research Applications
Synthesis and Polymerization
A study by Kaya and Aydın (2012) presented the synthesis of 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol (4-DTPP) through the reaction of 1,4-di(2-thienyl)-1,4-butanedione and 4-aminophenol. This monomer was then electrochemically polymerized, showing potential applications in creating electroactive polymers with significant electrical conductivities and fluorescence properties (Kaya & Aydın, 2012).
Biological Evaluation and DNA Interaction
Rafique et al. (2022) synthesized and characterized five 4-aminophenol derivatives, including a compound with a thiophene substitution, showing broad-spectrum antimicrobial and significant antidiabetic activities. The study also explored the compounds' interactions with human DNA, indicating potential as anticancer agents due to the observed DNA interaction patterns (Rafique et al., 2022).
Crystal Structure Analysis
Ünver and Tanak (2018) determined the crystal structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, revealing non-planarity and specific dihedral angles, which could be crucial for understanding molecular interactions in crystalline forms (Ünver & Tanak, 2018).
Antimicrobial Activities
Hussain, Sharma, and Amir (2008) explored the synthesis and evaluation of thiophene derivatives for their antibacterial and antifungal activities. Their findings suggest these compounds' potential in developing new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Schiff Bases Synthesis and Characterization
Srinivasan et al. (2021) reported the synthesis of novel pyrene-based Schiff base compounds incorporating thiophene, which were investigated for their antibacterial activities and BSA binding interactions. This work highlights the application of thiophene derivatives in creating bioactive molecules with potential therapeutic uses (Srinivasan et al., 2021).
Theoretical and Experimental Approaches to Drug Interactions
Significant work by Safonov, Panasenko, and Knysh (2017) synthesized and characterized 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts, providing insights into the development of new drugs with improved therapeutic profiles (Safonov, Panasenko, & Knysh, 2017).
Safety And Hazards
properties
IUPAC Name |
4-(thiophen-2-ylmethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c13-10-5-3-9(4-6-10)12-8-11-2-1-7-14-11/h1-7,12-13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGVPMFFTDNWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354340 | |
| Record name | 4-[(Thiophen-2-ylmethyl)-amino]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[(Thiophen-2-ylmethyl)-amino]-phenol | |
CAS RN |
3139-28-4 | |
| Record name | 4-[(Thiophen-2-ylmethyl)-amino]-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



